molecular formula C18H32N2O8 B134597 Tetraethyl ethylenediaminetetraacetate CAS No. 3626-00-4

Tetraethyl ethylenediaminetetraacetate

Cat. No.: B134597
CAS No.: 3626-00-4
M. Wt: 404.5 g/mol
InChI Key: BUKIENGEWNQURM-UHFFFAOYSA-N
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Description

Tetraethyl ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is particularly effective in binding metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl ethylenediaminetetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl ethylenediaminetetraacetate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to ethylenediaminetetraacetic acid. This makes it particularly useful in applications requiring non-aqueous conditions .

Properties

IUPAC Name

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIENGEWNQURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294076
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-00-4
Record name Tetraethyl ethylenediaminetetraacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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